3-(5-fluoro-1H-indol-3-yl)propanoic Acid
Overview
Description
“3-(5-fluoro-1H-indol-3-yl)propanoic Acid” is a chemical compound that has gathered attention due to its unique physical, chemical, and biological properties. It is a derivative of tryptophan and has a molecular formula of C11H10FNO2 . It is also known as 5-Fluoro-Trp and is nonspecifically cytotoxic .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of “3-(5-fluoro-1H-indol-3-yl)propanoic Acid” consists of an indole core with a fluorine atom at the 5th position and a propanoic acid group attached to the 3rd position . The average mass is 207.201 Da and the monoisotopic mass is 207.069550 Da .Chemical Reactions Analysis
The structure-activity relationships studied using the isolated enzyme and by cell-based assays revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are essential for good inhibitory activity against cPLA2α .Scientific Research Applications
Organic Synthesis and Chemistry
Indole derivatives are pivotal in organic synthesis, inspiring numerous methodologies for their preparation due to their prevalence in natural products and pharmaceuticals. The review by Taber and Tirunahari highlights the diverse strategies for indole synthesis, underscoring the importance of indole and its derivatives in organic chemistry (Taber & Tirunahari, 2011). Such methodologies can be instrumental in synthesizing compounds like "3-(5-fluoro-1H-indol-3-yl)propanoic Acid" for further research applications.
Environmental Science
Research on per- and poly-fluoroalkyl substances (PFASs) sheds light on the environmental impact of fluorinated compounds. Studies have detailed the pollution characteristics and sources of PFASs in water bodies, highlighting the need for understanding the behavior of fluorinated indoles in the environment (Wang et al., 2022).
Pharmacology and Drug Development
Fluorinated compounds, including indole derivatives, are explored for their pharmacological properties. Chlorogenic acid, a phenolic compound with a similar functional diversity to indole derivatives, has shown a range of biological and therapeutic roles, indicating the potential pharmacological applications of fluorinated indole compounds (Naveed et al., 2018).
Biotechnology and Microbial Degradation
The microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential bioremediation strategies for fluorinated compounds. Understanding the microbial pathways involved in degrading such substances can inform the environmental management of fluorinated indole derivatives (Liu & Avendaño, 2013).
properties
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGFABPQHOAUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447675 | |
Record name | 3-(5-Fluoro-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-indol-3-yl)propanoic Acid | |
CAS RN |
7394-78-7 | |
Record name | 3-(5-Fluoro-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.